Hydrogen-Bond Acceptor Capacity at the C2 Thioether Position: CAS 913512-76-2 vs. 4-tert-Butylphenyl Analog (688356-23-2)
The pyridin-4-yl group on the C2 thioether of CAS 913512-76-2 provides an sp²-hybridized nitrogen (pKa ~5.2 for the conjugate acid of pyridine) capable of acting as a hydrogen-bond acceptor, whereas the 4-tert-butylphenyl analog (CAS 688356-23-2) presents only a hydrophobic tert-butyl moiety at the corresponding position . This difference is predicted to alter the electrostatic potential surface at the solvent-exposed entrance to the ATP-binding site, with the pyridine nitrogen positioned to engage ordered water molecules or polar side-chain residues (e.g., Thr, Ser, Lys) in kinase back-pocket regions [1]. The 4-nitro analog (CAS 688356-31-2) introduces a strong electron-withdrawing group that polarizes the phenyl ring but lacks the directional hydrogen-bonding vector of the pyridine nitrogen.
| Evidence Dimension | C2-thioether substituent hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 1 H-bond acceptor (pyridin-4-yl N); polar surface area contribution from pyridine N ~12.9 Ų [2] |
| Comparator Or Baseline | CAS 688356-23-2: 0 H-bond acceptors at C2-thioether (4-tert-butylphenyl is purely hydrophobic). CAS 688356-31-2: 2 H-bond acceptors from nitro group, but no heterocyclic H-bond acceptor |
| Quantified Difference | Net gain of 1 directional H-bond acceptor vs. 688356-23-2; qualitative gain in binding-site electrostatic complementarity vs. both comparators |
| Conditions | In silico analysis based on SMILES structures; no co-crystal structure available for target compound |
Why This Matters
For procurement decisions in structure-based drug design campaigns targeting kinases with polar back-pocket residues (e.g., c-Met Tyr1230, VEGFR2 Asp1046), the pyridine nitrogen offers an interaction motif not present in the closest commercially available analog (688356-23-2), enabling interrogation of binding-site water networks that the hydrophobic analog cannot probe.
- [1] Wissner A, et al. Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers. Bioorganic & Medicinal Chemistry. 2005; 13(11):3709-3718. doi:10.1016/j.bmc.2005.03.031 View Source
- [2] Polar surface area contribution calculated using fragment-based TPSA parameters (Ertl P, et al. J Med Chem. 2000; 43:3714-3717). Pyridine N TPSA = 12.89 Ų; aromatic nitro group TPSA = 45.82 Ų. View Source
